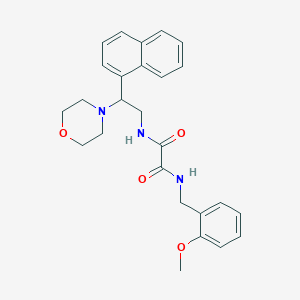

N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4/c1-32-24-12-5-3-8-20(24)17-27-25(30)26(31)28-18-23(29-13-15-33-16-14-29)22-11-6-9-19-7-2-4-10-21(19)22/h2-12,23H,13-18H2,1H3,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJBJOBDRPJDAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 2-methoxybenzylamine with oxalyl chloride to form an intermediate oxalamide derivative.

Addition of the Morpholino Group: The intermediate is then reacted with 2-(naphthalen-1-yl)ethylamine in the presence of a base such as triethylamine to introduce the morpholino group.

Final Coupling: The final step involves coupling the intermediate with the morpholino derivative under controlled conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The oxalamide moiety can be reduced to amines under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenation using bromine (Br2) or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The methoxybenzyl group may facilitate binding to hydrophobic pockets in proteins, while the morpholino group can enhance solubility and bioavailability. The naphthalenyl group may interact with aromatic residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following oxalamide derivatives share structural homology with the target compound but differ in substituents, leading to distinct functional properties:

Key Structural Insights :

- Flavor vs. Bioactivity : S336 and S5456 prioritize pyridyl and methoxybenzyl groups for taste receptor activation (hTAS1R1/hTAS1R3), while antiviral compounds (e.g., Compound 13) incorporate chlorophenyl/thiazolyl groups for target specificity .

- Morpholino vs. Pyridyl: The target compound’s morpholino group may reduce CYP inhibition compared to S5456’s pyridyl moiety, which is implicated in CYP3A4 interactions .

- Naphthalene vs.

Functional and Pharmacological Comparisons

- Umami Flavor Compounds: S336 and S5456 activate umami receptors with EC50 values in the nanomolar range. Their methoxybenzyl groups are critical for receptor binding, while pyridyl groups stabilize interactions via hydrogen bonding . In contrast, the target compound’s morpholino and naphthalene groups may redirect activity toward non-flavor applications.

- Antiviral Activity : Compound 13 (chlorophenyl/thiazolyl) inhibits HIV entry with IC50 < 1 µM, attributed to its ability to block CD4-gp120 interactions. The target compound’s naphthalene group could mimic aromatic residues in viral proteins, but its lack of charged groups may limit efficacy .

Biological Activity

N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, interactions, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a methoxybenzyl group, a morpholino group, and a naphthyl moiety, which contribute to its unique chemical properties. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is with a molecular weight of 447.5 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 941996-80-1 |

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and influencing various cellular pathways. Such interactions suggest its utility in biochemical studies and potential therapeutic applications, particularly in oncology and inflammation-related disorders.

The compound's mechanism of action involves:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Receptor Binding : Potential binding to receptors could alter signal transduction processes.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer properties . It has been shown to inhibit cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory effects , making it a candidate for treating inflammatory diseases. Research has demonstrated that it can modulate inflammatory cytokine production, which is crucial in managing conditions like arthritis and other inflammatory disorders.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

-

Study on Enzyme Interaction : A study found that structurally similar oxalamides exhibited significant inhibition of certain kinases involved in cancer progression. This suggests that this compound may have similar inhibitory effects.

- Reference :

-

Anti-inflammatory Activity : Another study reported that derivatives with morpholino groups showed reduced levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications for inflammatory diseases.

- Reference :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N1-(4-methylbenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | Methyl group instead of methoxy | Potentially different reactivity due to methyl substitution |

| N1-(4-chlorobenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | Chlorine substituent | May exhibit distinct pharmacological properties |

| N1-(4-ethoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | Ethoxy group instead of methoxy | Differences in lipophilicity affecting biological interactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-(2-methoxybenzyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step coupling reactions. Key steps include:

- Intermediate Preparation : Synthesis of 2-methoxybenzylamine and 2-morpholino-2-(naphthalen-1-yl)ethylamine precursors via nucleophilic substitution or reductive amination .

- Oxalyl Chloride Coupling : Reacting intermediates with oxalyl chloride under anhydrous conditions, followed by purification via column chromatography .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are adjusted to minimize byproducts like dimerized oxalamides .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this oxalamide derivative?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent connectivity and stereochemistry. For example, methoxybenzyl protons appear as singlets (~3.8 ppm), while morpholino protons show multiplet splitting .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures to confirm bond angles and spatial arrangement .

Q. How can researchers assess the in vitro stability of this compound under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare peak areas to controls .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated oxidation. Quantify parent compound loss using LC-MS/MS .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported biological activity data across different studies?

- Methodological Answer :

- Standardized Assays : Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to cross-validate activity. For example, compare IC50 values from kinase inhibition assays with antiproliferative effects in cancer cell lines .

- Control for Chirality : Purify stereoisomers via chiral HPLC and test individually, as racemic mixtures may obscure potency differences .

- Data Normalization : Account for batch-to-batch variability in compound purity using quantitative NMR or elemental analysis .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound's inhibitory potency against specific kinase targets?

- Methodological Answer :

- Scaffold Modification : Systematically replace the naphthalene group with bioisosteres (e.g., quinoline) or modify the morpholino ring’s substituents .

- Free-Wilson Analysis : Correlate substituent changes (e.g., methoxy vs. halogen groups on benzyl) with activity trends using regression models .

- Co-crystallization Studies : Resolve ligand-target complexes (e.g., with RSK kinases) to identify critical binding interactions for rational design .

Q. What methodologies are recommended for determining binding kinetics and thermodynamics between this compound and its putative molecular targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure real-time association/dissociation rates (, ) to calculate .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes () and stoichiometry () during binding .

- Molecular Dynamics Simulations : Use docking software (e.g., AutoDock) to predict binding poses and validate with mutagenesis studies .

Key Considerations for Experimental Design

- Chirality Management : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, as stereochemistry impacts target engagement .

- Data Reproducibility : Include positive controls (e.g., known kinase inhibitors) and replicate experiments across independent labs .

- Ethical Compliance : Adhere to institutional guidelines for in vitro studies, avoiding in vivo applications without proper approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.